molecular formula C15H13ClN2O2S B1520805 4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride CAS No. 1240528-16-8

4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride

Cat. No. B1520805
CAS RN: 1240528-16-8
M. Wt: 320.8 g/mol
InChI Key: BJIKLQRSSWHQJC-UHFFFAOYSA-N
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Description

“4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C15H13ClN2O2S and a molecular weight of 320.79 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring attached to a benzoic acid group via a sulfanyl linkage . The InChI code for this compound is 1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

This compound is a part of the benzodiazole family, which is known for its wide range of biological activities. It has potential applications in the development of new drugs due to its structural similarity to compounds that exhibit antibacterial, antifungal, and anticancer properties . The sulfanyl group attached to the benzoic acid could be exploited for creating novel molecules with improved pharmacokinetic properties.

Material Science

In material science, this compound could be used as a corrosion inhibitor for metals. Similar structures have been shown to protect metals like mild steel in corrosive environments, which is crucial for extending the lifespan of industrial machinery and infrastructure .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis, such as HPLC and LC-MS, to ensure the accuracy and reliability of analytical results . Its stability under various conditions can help in the development of robust analytical methods.

Chemical Synthesis

As a building block in chemical synthesis, this compound can be utilized to create a wide array of derivatives. These derivatives can then be screened for various biological activities, contributing to the discovery of new therapeutic agents .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions due to its potential to bind with biological macromolecules. This can provide insights into the design of enzyme inhibitors that can regulate biochemical pathways .

Environmental Science

The compound’s potential to form stable complexes with metals can be harnessed in environmental science for the removal of heavy metals from wastewater. This application is critical for environmental remediation and the prevention of water pollution .

Nanotechnology

In the field of nanotechnology, this compound could be used to modify the surface properties of nanoparticles. This modification can enhance the biocompatibility and solubility of nanoparticles, making them more suitable for medical applications .

Molecular Biology

Lastly, in molecular biology, the compound can be used as a fluorescent probe due to its benzodiazole core. This application is valuable for imaging and studying the behavior of cells and biomolecules under various conditions .

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S.ClH/c18-15(19)10-5-7-11(8-6-10)20-9-14-16-12-3-1-2-4-13(12)17-14;/h1-8H,9H2,(H,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIKLQRSSWHQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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